Cas no 2172526-50-8 (1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonamide)

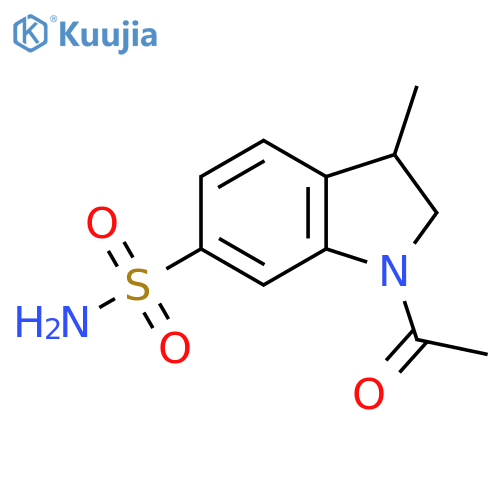

2172526-50-8 structure

商品名:1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonamide

1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonamide

- 2172526-50-8

- EN300-1629355

-

- インチ: 1S/C11H14N2O3S/c1-7-6-13(8(2)14)11-5-9(17(12,15)16)3-4-10(7)11/h3-5,7H,6H2,1-2H3,(H2,12,15,16)

- InChIKey: HUQYNSMCUCSUDO-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC2=C(C=1)N(C(C)=O)CC2C)(N)(=O)=O

計算された属性

- せいみつぶんしりょう: 254.07251349g/mol

- どういたいしつりょう: 254.07251349g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 415

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 88.8Ų

1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1629355-1.0g |

1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonamide |

2172526-50-8 | 1.0g |

$743.0 | 2023-07-10 | ||

| Enamine | EN300-1629355-5.0g |

1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonamide |

2172526-50-8 | 5.0g |

$2152.0 | 2023-07-10 | ||

| Enamine | EN300-1629355-500mg |

1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonamide |

2172526-50-8 | 500mg |

$713.0 | 2023-09-22 | ||

| Enamine | EN300-1629355-10000mg |

1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonamide |

2172526-50-8 | 10000mg |

$3191.0 | 2023-09-22 | ||

| Enamine | EN300-1629355-0.25g |

1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonamide |

2172526-50-8 | 0.25g |

$683.0 | 2023-07-10 | ||

| Enamine | EN300-1629355-0.1g |

1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonamide |

2172526-50-8 | 0.1g |

$653.0 | 2023-07-10 | ||

| Enamine | EN300-1629355-2.5g |

1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonamide |

2172526-50-8 | 2.5g |

$1454.0 | 2023-07-10 | ||

| Enamine | EN300-1629355-0.5g |

1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonamide |

2172526-50-8 | 0.5g |

$713.0 | 2023-07-10 | ||

| Enamine | EN300-1629355-100mg |

1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonamide |

2172526-50-8 | 100mg |

$653.0 | 2023-09-22 | ||

| Enamine | EN300-1629355-2500mg |

1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonamide |

2172526-50-8 | 2500mg |

$1454.0 | 2023-09-22 |

1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonamide 関連文献

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

2172526-50-8 (1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonamide) 関連製品

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬